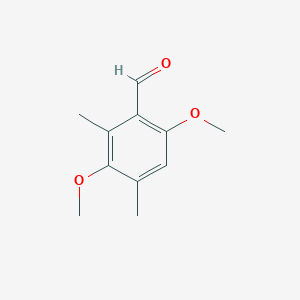

2,4-Dimethyl-3,6-dimethoxybenzaldehyde

Description

Aromatic aldehydes are a cornerstone of organic chemistry, serving as pivotal intermediates in the synthesis of a vast array of more complex molecules, including pharmaceuticals, fragrances, and dyes. chemicalbook.com Their reactivity, largely dictated by the aldehyde functional group and the nature of substituents on the aromatic ring, makes them subjects of continuous academic and industrial research.

2,4-Dimethyl-3,6-dimethoxybenzaldehyde belongs to the class of polysubstituted benzaldehydes. The benzene (B151609) ring is adorned with four substituents: two methyl groups and two methoxy (B1213986) groups, in addition to the defining aldehyde group. This high degree of substitution makes it an interesting, albeit complex, molecule. The interplay of these substituents governs the electronic and steric environment of the molecule, which in turn dictates its chemical behavior.

Aromatic aldehydes, in general, are characterized by the electrophilic nature of the carbonyl carbon, making them susceptible to nucleophilic attack. However, the aromatic ring can donate electron density to the carbonyl group through resonance, which can moderate its reactivity compared to aliphatic aldehydes. bloomtechz.com The substituents on the ring play a crucial role in either enhancing or diminishing this effect.

The structural features of this compound are key to understanding its potential research value. The molecule possesses both electron-donating methoxy groups and weakly electron-donating methyl groups.

The two methoxy groups, being strong electron-donating groups through resonance, significantly increase the electron density of the aromatic ring. This heightened electron density makes the ring more susceptible to electrophilic aromatic substitution reactions. bloomtechz.com However, the positions of these groups, along with the methyl groups, will direct any incoming electrophile to the remaining unsubstituted position on the ring, although steric hindrance could be a significant factor. numberanalytics.com

The two methyl groups, while less influential than the methoxy groups, also contribute to the electron density of the ring via an inductive effect. Their presence, particularly in the ortho and para positions relative to the methoxy groups, creates a sterically hindered environment around the aldehyde group and the aromatic ring. numberanalytics.com This steric crowding can be expected to influence the reactivity of the aldehyde, potentially hindering the approach of bulky nucleophiles. rsc.org Such steric effects are a significant area of study in organic chemistry as they can be exploited to achieve selectivity in reactions. numberanalytics.comrsc.org

The aldehyde group itself is a versatile functional group, capable of undergoing a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various carbon-carbon bond-forming reactions such as the Wittig, Grignard, and aldol (B89426) reactions. bloomtechz.com The electronic and steric environment created by the substituents will modulate the rates and outcomes of these reactions.

Interactive Data Table: Comparison of Related Substituted Benzaldehydes

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| 2,4-Dimethoxybenzaldehyde (B23906) | C₉H₁₀O₃ | 166.17 | Two electron-donating methoxy groups |

| 3,4-Dimethylbenzaldehyde | C₉H₁₀O | 134.18 | Two weakly electron-donating methyl groups |

| 2,5-Dimethoxybenzaldehyde (B135726) | C₉H₁₀O₃ | 166.17 | Two electron-donating methoxy groups |

| 2,4-Dihydroxy-3,6-dimethylbenzaldehyde | C₉H₁₀O₃ | 166.17 | Two electron-donating hydroxyl groups and two methyl groups |

The study of substituted benzaldehydes has a rich history, dating back to the 19th century with the isolation and characterization of benzaldehyde (B42025) itself in 1803. britannica.com The development of synthetic methods to introduce functional groups onto the benzene ring in the late 19th and early 20th centuries paved the way for the synthesis of a wide variety of substituted benzaldehydes.

Key reactions that enabled the synthesis of dimethoxy- and dimethylbenzaldehydes include:

The Gattermann and Gattermann-Koch Reactions: Developed in the late 19th and early 20th centuries, these reactions provided a direct route to formylate electron-rich aromatic compounds, including dimethoxybenzenes. chemicalbook.com

The Vilsmeier-Haack Reaction: Discovered by Anton Vilsmeier and Albrecht Haack in 1927, this reaction uses a substituted formamide (B127407) and phosphorus oxychloride to formylate activated aromatic rings. wikipedia.orgorganic-chemistry.org It is a versatile and widely used method for the synthesis of aromatic aldehydes. wikipedia.orgijpcbs.com

Friedel-Crafts Alkylation and Acylation: These reactions, developed in the late 19th century, allowed for the introduction of alkyl and acyl groups onto aromatic rings, providing pathways to synthesize the necessary precursors for dimethyl- and dimethoxybenzaldehydes.

Early research into these compounds was often driven by the desire to understand the fundamental principles of electrophilic aromatic substitution and the directing effects of various functional groups. As the 20th century progressed, the focus shifted towards the application of these compounds as intermediates in the synthesis of more complex molecules with specific biological or material properties. For instance, substituted benzaldehydes have been investigated for their potential to interact with biological targets. nih.gov

While specific historical accounts of this compound are scarce, its existence can be postulated as a logical extension of the synthetic methodologies and the academic curiosity that drove the exploration of polysubstituted aromatic systems throughout the history of organic chemistry. The continued interest in the synthesis of highly functionalized molecules suggests that compounds like this compound may yet find specific applications in modern chemical research. rug.nl

Structure

3D Structure

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

3,6-dimethoxy-2,4-dimethylbenzaldehyde |

InChI |

InChI=1S/C11H14O3/c1-7-5-10(13-3)9(6-12)8(2)11(7)14-4/h5-6H,1-4H3 |

InChI Key |

NRXKWKQZYGGDGV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1OC)C)C=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dimethyl 3,6 Dimethoxybenzaldehyde and Its Congeners

Classical Synthetic Approaches to Substituted Benzaldehydes

Traditional methods for the synthesis of substituted benzaldehydes have long relied on a set of well-established named reactions. These approaches typically involve the formylation of an existing aromatic ring or the oxidation of a precursor compound.

Formylation Reactions on Methylated and Methoxylated Aromatic Systems

The introduction of a formyl group (-CHO) directly onto an aromatic ring is a cornerstone of synthetic organic chemistry. Several classical methods are applicable to electron-rich aromatic systems, such as those bearing methyl and methoxy (B1213986) substituents. The choice of method often depends on the specific substitution pattern of the starting material and the desired regioselectivity.

One of the most common methods for the formylation of activated aromatic rings is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃), to introduce a formyl group. nih.govnih.gov Electron-rich arenes are particularly good substrates for this reaction. nih.govresearchwithrutgers.com For a hypothetical precursor such as 1,3-dimethyl-2,5-dimethoxybenzene, the Vilsmeier-Haack reaction would be a plausible route to introduce a formyl group, with the position of formylation being directed by the activating methyl and methoxy groups.

The Gattermann and Gattermann-Koch reactions are also classical methods for the formylation of aromatic compounds. The Gattermann reaction employs a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). acs.org A safer modification of this reaction, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂) and HCl. google.com The Gattermann-Koch reaction, on the other hand, uses carbon monoxide (CO) and HCl with a Lewis acid catalyst. acs.orgchemijournal.com However, the Gattermann-Koch reaction is generally not applicable to phenol (B47542) and phenol ether substrates, limiting its utility for methoxylated arenes. acs.org

The Reimer-Tiemann reaction is another well-known method for the ortho-formylation of phenols using chloroform (B151607) (CHCl₃) in a basic solution. chemijournal.comcrdeepjournal.org This reaction proceeds via the generation of dichlorocarbene (B158193) (:CCl₂) as the electrophile. chemijournal.com For the synthesis of a methoxylated benzaldehyde (B42025), a precursor phenol would be required, which would then be methylated in a subsequent step. The reaction is often advantageous due to its operational simplicity and the avoidance of acidic or anhydrous conditions. chemijournal.com

The Duff reaction provides a method for the formylation of highly activated aromatic compounds, particularly phenols, using hexamethylenetetramine (hexamine) as the formylating agent. acs.org The reaction typically occurs at the ortho position to the activating hydroxyl group. acs.org

Finally, the Rieche formylation , which uses dichloromethyl methyl ether (Cl₂CHOCH₃) as the formylating agent in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄), is an effective method for the formylation of a wide range of aromatic compounds, including methoxy- and methylbenzenes. researchgate.net

Table 1: Overview of Classical Formylation Reactions

| Reaction Name | Formylating Agent | Catalyst/Reagent | Applicable Substrates | Key Features |

|---|---|---|---|---|

| Vilsmeier-Haack | Vilsmeier Reagent (e.g., from DMF/POCl₃) | - | Electron-rich arenes | Mild conditions, good for activated systems. nih.govnih.govresearchwithrutgers.com |

| Gattermann | HCN/HCl | Lewis Acid (e.g., AlCl₃) | Phenols, phenolic ethers, heteroaromatics | Adams modification uses safer Zn(CN)₂. acs.orggoogle.com |

| Gattermann-Koch | CO/HCl | Lewis Acid (e.g., AlCl₃) | Alkylbenzenes | Not suitable for phenols or their ethers. acs.orgchemijournal.com |

| Reimer-Tiemann | CHCl₃ | Strong base (e.g., NaOH) | Phenols, electron-rich heterocycles | Ortho-formylation, proceeds via dichlorocarbene. chemijournal.comcrdeepjournal.org |

| Duff | Hexamethylenetetramine | Acidic conditions | Phenols and other highly activated arenes | Typically gives ortho-hydroxybenzaldehydes. acs.org |

| Rieche | Dichloromethyl methyl ether | Lewis Acid (e.g., TiCl₄) | Phenols, methoxy- and methylbenzenes | Effective for a broad range of aromatics. researchgate.net |

Sommelet-Hauser Rearrangements in the Context of Aldehyde Synthesis

The Sommelet-Hauser rearrangement is a chemijournal.commisericordia.edu-sigmatropic rearrangement of certain benzylic quaternary ammonium (B1175870) salts in the presence of a strong base, such as sodium amide. google.comchemijournal.com This reaction results in the formation of an N,N-dialkylbenzylamine with a new alkyl group in the ortho position of the aromatic ring. google.com While not a direct formylation method, the Sommelet-Hauser rearrangement can be a strategic step in a multi-step synthesis of a substituted benzaldehyde.

The mechanism involves the deprotonation of the benzylic methylene (B1212753) group to form an ylide, which is in equilibrium with another ylide formed by deprotonation of one of the ammonium methyl groups. This second, more reactive ylide undergoes a chemijournal.commisericordia.edu-sigmatropic rearrangement, followed by aromatization to yield the final product. google.com

To utilize this rearrangement for aldehyde synthesis, one could envision a sequence where the newly introduced ortho-methyl group is subsequently oxidized to a formyl group. For instance, a precursor like 2,4-dimethyl-3,6-dimethoxybenzyltrimethylammonium salt could potentially undergo a Sommelet-Hauser rearrangement to introduce a methyl group at an adjacent position, which could then be oxidized. However, the regioselectivity of the initial rearrangement would need to be carefully considered in such a highly substituted system.

Oxidation Strategies for Precursor Compounds

An alternative to direct formylation of the aromatic ring is the oxidation of a pre-installed functional group. This is a common and effective strategy for the synthesis of substituted benzaldehydes.

Oxidation of Methylarenes: The direct oxidation of a methyl group on an aromatic ring to an aldehyde can be challenging due to the potential for over-oxidation to the corresponding carboxylic acid. However, selective methods have been developed. For example, the aerobic oxidation of methylarenes to benzaldehydes can be achieved using catalysts such as N-hydroxyphthalimide (NHPI) and cobalt(II) acetate. acs.orgrjpn.org

Oxidation of Benzylic Alcohols: A more common and often more reliable approach is the oxidation of a benzylic alcohol. A wide variety of oxidizing agents can be used for this transformation. A mild and selective reagent for the oxidation of benzylic alcohols to benzaldehydes is manganese dioxide (MnO₂). acs.orgacs.org This method is particularly useful as it often avoids over-oxidation.

Oxidation of Benzylic Halides: Benzylic halides can also serve as precursors to benzaldehydes. The Kornblum oxidation is a classic method that converts a primary alkyl halide or tosylate to an aldehyde using dimethyl sulfoxide (B87167) (DMSO) as the oxidant. diva-portal.orgnih.gov The reaction proceeds through an alkoxysulfonium salt intermediate. diva-portal.org Another approach involves the use of amine N-oxides, such as pyridine (B92270) N-oxide, in the presence of a silver salt to oxidize benzylic halides to the corresponding aldehydes under mild conditions. nih.gov The Sommelet reaction is another classical method that converts benzyl (B1604629) halides to benzaldehydes using hexamethylenetetramine. nih.gov

Table 2: Common Oxidation Strategies for Benzaldehyde Synthesis

| Precursor Functional Group | Oxidation Method/Reagent | Key Features |

|---|---|---|

| Methyl Group | Aerobic oxidation with NHPI/Co(II) acetate | Selective oxidation to the aldehyde. acs.orgrjpn.org |

| Benzylic Alcohol | Manganese Dioxide (MnO₂) | Mild and selective, avoids over-oxidation. acs.orgacs.org |

| Benzylic Halide | Kornblum Oxidation (DMSO) | Converts halides to aldehydes. diva-portal.orgnih.gov |

| Benzylic Halide | Pyridine N-oxide/Ag₂O | Mild conditions for oxidation of halides. nih.gov |

| Benzylic Halide | Sommelet Reaction (Hexamethylenetetramine) | Classic method for converting benzyl halides to aldehydes. nih.gov |

Modern Synthetic Innovations and Green Chemistry Paradigms

In recent years, there has been a significant shift towards the development of more efficient, selective, and environmentally friendly synthetic methods. This has led to the emergence of new paradigms in the synthesis of substituted benzaldehydes, focusing on transition-metal catalysis and green chemistry principles.

Transition-Metal Catalysis in Aromatic C-H Functionalization

Transition-metal catalysis has revolutionized organic synthesis by enabling the direct functionalization of otherwise unreactive C-H bonds. This approach offers a more atom-economical and step-efficient alternative to traditional methods that often require the pre-functionalization of the aromatic ring.

Palladium-catalyzed C-H formylation has been an area of active research. While direct formylation using CO gas can be challenging, methods have been developed that utilize CO surrogates. For example, palladium catalysts can effect the formylation of aryl halides with formic acid (HCOOH) serving as a convenient and environmentally friendly CO source. organic-chemistry.org Ligand development has been crucial in advancing non-directed C-H functionalization of arenes, allowing for reactions with a broader range of substrates. nih.gov

Rhodium-catalyzed C-H activation has also been employed for the ortho-olefination of benzaldehydes and benzoates, demonstrating the ability of the formyl group to act as a directing group for further functionalization. nih.gov This suggests the potential for iterative C-H functionalization strategies to build up complex substitution patterns.

Iridium-catalyzed C-H activation has emerged as a powerful tool for a variety of C-H functionalization reactions, including amination and alkynylation. nih.govacs.orgdiva-portal.org While direct iridium-catalyzed formylation is less common, the development of these related C-H activation methods points to the potential for future advancements in this area. The use of directing groups is often key to achieving high regioselectivity in these reactions. nih.gov

Phase-Transfer Catalysis in Aldehyde Synthesis

Phase-transfer catalysis (PTC) is a valuable green chemistry technique that facilitates the reaction between reactants located in different immiscible phases. This is typically achieved by using a phase-transfer catalyst, such as a quaternary ammonium salt, to transport one of the reactants across the phase boundary. iosrjournals.org

In the context of aldehyde synthesis, PTC can be applied to the hydrolysis of benzylidene dichlorides to the corresponding benzaldehydes. This method offers the advantage of using water as a solvent and allows for the recycling of the water-soluble catalyst. google.com PTC has also been effectively used in the oxidation of substituted benzaldehydes to their corresponding carboxylic acids, demonstrating its utility in reactions involving benzaldehydes. chemijournal.comchemijournal.com The chloromethylation of xylenes, a reaction that can generate precursors for aldehyde synthesis, has also been improved through the use of phase-transfer catalysis. iosrjournals.org

The application of PTC in the direct formylation of methylated and methoxylated aromatic systems is an area with potential for further development, offering a greener alternative to some of the classical methods that require harsh conditions or toxic reagents.

Deep Eutectic Solvents and Solvent-Free Methodologies

In the pursuit of more environmentally benign chemical processes, deep eutectic solvents (DESs) and solvent-free reaction conditions have emerged as powerful alternatives to conventional organic solvents.

Deep Eutectic Solvents (DESs): DESs are mixtures of two or more components, typically a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), which form a eutectic with a melting point significantly lower than the individual components. rsc.orgacs.org A common example is a mixture of choline (B1196258) chloride (HBA) and urea (B33335) (HBD). rsc.org These solvents are attractive due to their low cost, low toxicity, biodegradability, and low vapor pressure. rsc.orgrsc.org

In the context of synthesizing benzaldehyde frameworks, DESs can serve as both the reaction medium and, in some cases, as a catalyst. rsc.org They have been successfully employed in various reactions involving aldehydes, such as the Perkin reaction for cinnamic acid synthesis and aldehyde-ketone condensation reactions. acs.orgnih.gov For instance, the synthesis of thioamides from substituted aldehydes has been demonstrated in a choline chloride-urea based DES, which acts as both the solvent and catalyst, offering high yields under mild conditions. rsc.org The synthesis of benzimidazoles from aldehydes in a DES has also been reported, highlighting the versatility of these green solvents. nih.govresearchgate.net While the direct synthesis of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde in a DES has not been specifically detailed, the existing literature supports the feasibility of adapting key synthetic steps, such as condensation or oxidation reactions, to these sustainable media.

Solvent-Free Methodologies: Solvent-free, or solid-state, reactions represent another cornerstone of green chemistry, minimizing waste and often leading to improved reaction rates and selectivity. These reactions are typically conducted by grinding solid reactants together, sometimes in the presence of a solid-supported catalyst. mdpi.com

This approach has been effectively used for Claisen-Schmidt reactions to synthesize α,α′-bis-(substituted-benzylidene)cycloalkanones from various benzaldehydes and cycloalkanones with solid NaOH as a catalyst. mdpi.com Quantitative yields have been achieved simply by grinding the reactants, demonstrating the efficiency of this method. mdpi.com Similarly, solvent-free conditions have been developed for the chemoselective protection of aldehydes and for multicomponent reactions to create complex molecular architectures. mdpi.com The application of solvent-free conditions to key steps in the synthesis of polysubstituted benzaldehydes could offer significant advantages by reducing solvent waste and simplifying purification procedures.

| Table 1: Comparison of Green Synthetic Methodologies for Aldehyde Chemistry | ||

|---|---|---|

| Methodology | Key Features | Example Applications |

| Deep Eutectic Solvents (DES) | - Low toxicity, biodegradable

| - Thioamide synthesis from aldehydes rsc.org |

| Solvent-Free Synthesis | - Reduced solvent waste

| - Claisen-Schmidt condensation mdpi.com |

Strategic Design of Synthetic Routes to this compound

The construction of a highly substituted aromatic compound such as this compound necessitates a well-thought-out synthetic strategy, beginning with a retrosynthetic analysis to identify key bond disconnections and potential starting materials.

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis involves mentally deconstructing the target molecule into simpler, readily available precursors. For this compound, several disconnections can be considered:

C-CHO Bond Disconnection: The most logical final step is the introduction of the aldehyde (formyl) group. This disconnection leads to the precursor 1,3-dimethyl-2,5-dimethoxybenzene . This simplifies the synthesis to the preparation of a tetrasubstituted benzene (B151609) ring, followed by a formylation reaction.

C-OCH₃ Bond Disconnections: The two methoxy groups could be disconnected, suggesting a precursor with hydroxyl groups that can be methylated. This points towards a substituted phenol or resorcinol (B1680541) derivative as a potential starting material.

C-CH₃ Bond Disconnections: The methyl groups could also be disconnected, suggesting a dimethoxybenzene derivative that could be alkylated.

Considering these possibilities, the most convergent and controllable route likely involves the step-wise functionalization of a simpler aromatic precursor, culminating in a late-stage formylation of a fully substituted benzene ring. The precursor 1,3-dimethyl-2,5-dimethoxybenzene appears to be a key intermediate in this strategy.

Sequential Functionalization of the Aromatic Ring

Building the 1,3-dimethyl-2,5-dimethoxybenzene precursor requires the sequential introduction of the four substituents onto a benzene ring in a controlled manner. The order of these reactions is critical, as each new group influences the position of the next. msu.edu

A plausible synthetic sequence could start from a commercially available material like 1,4-dimethoxybenzene (B90301) or 2,5-dimethylhydroquinone. Let's consider a route starting from 1,4-dimethoxybenzene :

First Methylation: 1,4-dimethoxybenzene is highly activated by the two para-disposed methoxy groups. A Friedel-Crafts alkylation could introduce the first methyl group. The two available positions are equivalent.

Second Methylation: The resulting 2,5-dimethoxytoluene (B1361827) now has a methyl group and two methoxy groups. The directing effects are cooperative. The strongest activating groups are the methoxy groups, which will direct the second methylation to the positions ortho to them. Steric hindrance from the existing methyl group will likely favor substitution at the C-4 position (relative to the first methyl group), leading to 1,4-dimethyl-2,5-dimethoxybenzene. Achieving the desired 1,3-dimethyl-2,5-dimethoxybenzene via this route would be challenging due to regioselectivity issues.

An alternative, more controlled route might start from a molecule where the relative positions are better defined, such as 2-methylresorcinol, and build the functionality from there.

Introduction and Modification of Methoxy and Methyl Substituents

The specific methods for installing the methoxy and methyl groups are chosen based on efficiency, selectivity, and compatibility with other functional groups.

Introduction of Methoxy Groups: The most common method for introducing an aryl methoxy group is through the Williamson ether synthesis, which involves the methylation of a corresponding phenol (hydroxyl group). wikipedia.org

Reagents: A methylating agent such as dimethyl sulfate (B86663) (DMS) or methyl iodide is used in the presence of a base (e.g., K₂CO₃, NaOH) to deprotonate the phenol. wikipedia.org This method is generally high-yielding and reliable.

Introduction of Methyl Groups:

Friedel-Crafts Alkylation: This classic reaction uses an alkyl halide (e.g., methyl chloride) with a Lewis acid catalyst (e.g., AlCl₃) to directly methylate the aromatic ring. wikipedia.org However, it is prone to issues like polyalkylation and carbocation rearrangements (though not an issue for methylation). Its application requires careful control of conditions, especially on highly activated rings which can be overly reactive.

From Carbonyl Groups: An alternative is to first perform a Friedel-Crafts acylation (introducing a -COCH₃ group), which is less prone to poly-substitution. The resulting ketone can then be reduced to a methyl group via methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction. This two-step process often provides better regiocontrol.

Modern C-H Methylation: Recent advances have led to catalytic methods for the direct C-H methylation of aromatic rings, often using transition metal catalysts, which can offer high selectivity. rsc.orgresearchgate.net

A strategic synthesis would carefully choose the starting material and the sequence of methylation and methoxylation to leverage the directing effects of the substituents to build the desired 1,3-dimethyl-2,5-dimethoxybenzene core.

Elaboration of the Aldehyde Moiety

The final step in the proposed synthesis is the introduction of the aldehyde group onto the electron-rich 1,3-dimethyl-2,5-dimethoxybenzene ring. Several formylation methods are suitable for such activated aromatic systems. wikipedia.orgtcichemicals.com

Vilsmeier-Haack Reaction: This is an excellent method for formylating electron-rich aromatic and heteroaromatic compounds. nrochemistry.comorganic-chemistry.orgtcichemicals.comjk-sci.comwikipedia.org It uses a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃). jk-sci.comwikipedia.org The reaction is generally mild and proceeds with good regioselectivity, often favoring the least sterically hindered position. nrochemistry.comjk-sci.com For 1,3-dimethyl-2,5-dimethoxybenzene, the most likely position for formylation would be C-6, which is activated by two ortho substituents (methoxy and methyl) and one para substituent (methoxy), leading to the desired product.

Gattermann Reaction: This reaction uses hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst. youtube.comwikipedia.orgslideshare.netbyjus.com A modification by Adams uses zinc cyanide (Zn(CN)₂), which is safer to handle. wikipedia.org The reaction proceeds via an iminium intermediate which is hydrolyzed to the aldehyde. It is effective for activated rings like phenols and their ethers. youtube.com

Rieche Formylation: This method uses dichloromethyl methyl ether (Cl₂CHOCH₃) and a Lewis acid like TiCl₄ or SnCl₄. nih.gov It is particularly useful for formylating sterically hindered positions and works well with activated rings such as phenols and methoxybenzenes. tcichemicals.comnih.gov

| Table 2: Common Formylation Reactions for Electron-Rich Arenes | ||

|---|---|---|

| Reaction Name | Reagents | Key Characteristics |

| Vilsmeier-Haack | POCl₃, DMF | Mild conditions, good for highly activated rings (e.g., anilines, phenols, methoxybenzenes). nrochemistry.comwikipedia.org |

| Gattermann | HCN, HCl, AlCl₃ (or Zn(CN)₂, HCl) | Effective for phenols and their ethers; Zn(CN)₂ modification is safer. wikipedia.org |

| Gattermann-Koch | CO, HCl, AlCl₃, CuCl | Generally not applicable to phenols or their ethers. wikipedia.org |

| Rieche | Cl₂CHOCH₃, TiCl₄ or SnCl₄ | Good for sterically hindered positions on activated rings. nih.gov |

Chemical Reactivity and Mechanistic Investigations of 2,4 Dimethyl 3,6 Dimethoxybenzaldehyde

Reactivity of the Aldehyde Group in the Presence of Aromatic Substituents

The aldehyde group (-CHO) is a primary site of reactivity in 2,4-Dimethyl-3,6-dimethoxybenzaldehyde. Its electrophilic carbonyl carbon is susceptible to attack by nucleophiles. The presence of two electron-donating methoxy (B1213986) groups and two electron-donating methyl groups on the benzene (B151609) ring increases the electron density of the ring and, through resonance and inductive effects, can slightly modulate the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde (B42025). However, the fundamental reactivity of the aldehyde functionality remains, allowing it to undergo a variety of characteristic reactions.

Nucleophilic Additions and Condensation Reactions

The carbonyl group of this compound is a key site for nucleophilic additions and subsequent condensation reactions. These reactions are fundamental in organic synthesis for forming new carbon-carbon bonds.

Aldol (B89426) and Claisen-Schmidt Condensations: In the presence of a base, aldehydes can react with enolates derived from ketones or other aldehydes. For instance, the mixed aldol condensation of 2,5-dimethoxybenzaldehyde (B135726) with acetone (B3395972) yields 1,5-Bis(2,5-dimethoxyphenyl)penta-1,4-diene-3-one. orientjchem.orgresearchgate.net A similar reaction with this compound would be expected to proceed, where a nucleophilic enolate attacks the electrophilic aldehyde carbon, followed by dehydration to form a conjugated α,β-unsaturated ketone. These reactions can be carried out under various conditions, including solvent-free grinding, which can be highly efficient. tandfonline.com

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes with a fixed double bond position. kyushu-u.ac.jp The reaction involves a phosphonium (B103445) ylide, which acts as a carbon nucleophile attacking the aldehyde. This would transform the carbonyl group of this compound into a substituted alkene, with the geometry of the product (E or Z isomer) depending on the stability of the ylide used. kyushu-u.ac.jp

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, ethyl cyanoacetate) catalyzed by a weak base. tandfonline.com This process is widely used to synthesize α,β-unsaturated products, which are valuable intermediates in the production of fine chemicals and pharmaceuticals. tandfonline.com

Interactive Table: Representative Condensation Reactions for Substituted Benzaldehydes

| Reaction Type | Aldehyde Reactant (Example) | Co-reactant | Typical Product |

| Aldol Condensation | 2,5-Dimethoxybenzaldehyde | Acetone | 1,5-Bis(2,5-dimethoxyphenyl)penta-1,4-diene-3-one orientjchem.org |

| Wittig Reaction | General Benzaldehyde | Triphenyl phosphonium ylide | Substituted Styrene kyushu-u.ac.jp |

| Knoevenagel Condensation | 3,4-Dimethoxybenzaldehyde | Malononitrile | 2-(3,4-Dimethoxybenzylidene)malononitrile tandfonline.com |

Oxidation and Reduction Pathways of the Carbonyl Functionality

The aldehyde group exists in an intermediate oxidation state, making it susceptible to both oxidation and reduction.

Oxidation: Aromatic aldehydes can be readily oxidized to the corresponding carboxylic acids. Various oxidizing agents can accomplish this transformation. For instance, the oxidation of substituted benzaldehydes to benzoic acids is a well-documented process. ontosight.ai Applying such methods to this compound would yield 2,4-Dimethyl-3,6-dimethoxybenzoic acid.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is also an effective method. This reduction would convert this compound into (2,4-Dimethyl-3,6-dimethoxyphenyl)methanol. The hydrosilylation of benzaldehydes using polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a catalyst also provides an efficient pathway to the corresponding benzyl (B1604629) alcohols. researchgate.net

Interactive Table: Oxidation and Reduction of the Aldehyde Group

| Transformation | Starting Material | Reagent(s) | Product |

| Oxidation | This compound | e.g., KMnO₄, H₂CrO₄ | 2,4-Dimethyl-3,6-dimethoxybenzoic acid |

| Reduction | This compound | e.g., NaBH₄, H₂/Catalyst | (2,4-Dimethyl-3,6-dimethoxyphenyl)methanol |

Reactions Leading to Imine and Hydrazone Derivatives

The reaction of aldehydes with primary amines or related compounds is a classic condensation reaction that forms a carbon-nitrogen double bond. masterorganicchemistry.com

Imine (Schiff Base) Formation: this compound can react with primary amines under mildly acidic conditions to form imines, also known as Schiff bases. masterorganicchemistry.comorganic-chemistry.org The reaction proceeds through a hemiaminal intermediate, which then dehydrates to yield the final imine product. mdpi.com This reaction is reversible and is fundamental in both synthetic chemistry and biochemistry. masterorganicchemistry.com

Hydrazone Formation: Similarly, the reaction with hydrazines (R-NH-NH₂) produces hydrazones. researchgate.net These derivatives are often stable, crystalline solids and have found extensive use in analytical chemistry for the detection and characterization of carbonyl compounds. researchgate.netdergipark.org.tr Hydrazone derivatives of various substituted benzaldehydes, such as 2,4-dimethoxybenzaldehyde (B23906) and 2,5-dimethoxybenzaldehyde, have been synthesized and studied for their diverse chemical and biological properties. ontosight.aisigmaaldrich.comnih.gov The reaction of this compound with a substituted hydrazine (B178648) would yield the corresponding hydrazone derivative.

Interactive Table: Formation of C=N Derivatives

| Derivative | Co-reactant | General Product Structure |

| Imine (Schiff Base) | Primary Amine (R-NH₂) | Ar-CH=N-R |

| Hydrazone | Hydrazine (R-NH-NH₂) | Ar-CH=N-NH-R |

| Semicarbazone | Semicarbazide | Ar-CH=N-NH-C(O)NH₂ |

| Oxime | Hydroxylamine | Ar-CH=N-OH |

Ar represents the 2,4-Dimethyl-3,6-dimethoxyphenyl group.

Aromatic Electrophilic and Nucleophilic Substitution Processes

The susceptibility of the benzene ring in this compound to substitution reactions is heavily influenced by the existing substituents.

Influence of Dimethoxy and Dimethyl Groups on Ring Activation/Deactivation

The benzene ring in this molecule is heavily substituted with four electron-donating groups (EDGs): two methoxy (-OCH₃) groups and two methyl (-CH₃) groups. Both types of groups are known as activating groups, meaning they increase the rate of electrophilic aromatic substitution (EAS) compared to unsubstituted benzene. libretexts.org

Methoxy Groups (-OCH₃): These are strongly activating groups. The oxygen atom donates electron density to the ring via a strong +R (resonance) effect, which outweighs its -I (inductive) electron-withdrawing effect.

Methyl Groups (-CH₃): These are weakly activating groups that donate electron density primarily through a +I (inductive) effect and hyperconjugation.

In contrast, the aldehyde group (-CHO) is a deactivating group. It withdraws electron density from the ring through both -I and -R effects, making the ring less nucleophilic and thus less reactive towards electrophiles. libretexts.org

In this compound, the powerful activating effects of the four EDGs overwhelm the deactivating effect of the single aldehyde group. Consequently, the aromatic ring is considered highly activated and is very susceptible to electrophilic attack.

Site Selectivity in Aromatic Transformations

In electrophilic aromatic substitution, the position of the incoming electrophile is directed by the existing substituents.

Activating Groups (-OCH₃, -CH₃): These are ortho, para-directors.

Deactivating Group (-CHO): This is a meta-director.

In this compound, the substitution pattern is 1-CHO, 2-CH₃, 3-OCH₃, 4-CH₃, 6-OCH₃. The only unsubstituted position on the ring is C-5. An analysis of the directing effects reveals the following:

The -CHO group at C-1 directs incoming electrophiles to C-3 and C-5.

The -CH₃ group at C-2 directs to C-3 (ortho, blocked) and C-5 (para).

The -OCH₃ group at C-3 directs to C-2 (ortho, blocked), C-4 (ortho, blocked), and C-6 (para, blocked).

The -CH₃ group at C-4 directs to C-3 (ortho, blocked) and C-5 (ortho).

The -OCH₃ group at C-6 directs to C-5 (ortho) and C-1 (para, blocked).

All activating groups synergistically direct an incoming electrophile to the C-5 position. The deactivating aldehyde group also directs to C-5 (its meta position). Therefore, electrophilic aromatic substitution, such as halogenation, nitration, or Friedel-Crafts reactions, is strongly predicted to occur exclusively at the C-5 position. This high degree of regioselectivity is a direct consequence of the concerted electronic effects of the multiple substituents and the lack of other available sites. A relevant synthetic procedure is the Gattermann reaction, a formylation method used to introduce an aldehyde group onto an activated aromatic ring, which could be a potential route to synthesize such polysubstituted benzaldehydes. wikipedia.orgbyjus.com

Reactivity of the Methyl and Methoxy Substituents of this compound

The reactivity of the methyl and methoxy substituents on the this compound ring system is governed by their electronic influence on the aromatic nucleus and their intrinsic chemical properties. The interplay of these functional groups dictates the regioselectivity and feasibility of various transformations.

Side-Chain Functionalization Reactions

The methyl groups at the C-2 and C-4 positions of this compound are potential sites for side-chain functionalization. These reactions typically involve the transformation of a C-H bond of the methyl group into other functional groups. The benzylic nature of these protons makes them susceptible to radical-mediated reactions and oxidation.

Common side-chain functionalization reactions for aryl methyl groups include:

Halogenation: Under free-radical conditions, such as in the presence of N-bromosuccinimide (NBS) and a radical initiator, the methyl groups can undergo benzylic bromination to yield the corresponding bromomethyl derivatives. The relative reactivity of the C-2 and C-4 methyl groups would be influenced by steric hindrance and the electronic effects of the adjacent substituents.

Oxidation: The methyl groups can be oxidized to various degrees. Mild oxidation might yield the corresponding benzyl alcohols or benzaldehydes, while stronger oxidizing agents could lead to the formation of carboxylic acids. The presence of the electron-donating methoxy groups and the aldehyde functionality can influence the choice of oxidizing agent and reaction conditions to achieve selective oxidation of one or both methyl groups.

While specific studies on the side-chain functionalization of this compound are not extensively documented in publicly available literature, the principles of benzylic reactivity are well-established. The following table summarizes potential side-chain functionalization reactions based on general organic chemistry principles.

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), CCl4, heat | 2-(Bromomethyl)-4-methyl-3,6-dimethoxybenzaldehyde and/or 4-(Bromomethyl)-2-methyl-3,6-dimethoxybenzaldehyde |

| Oxidation to Alcohol | Mild oxidizing agent | 2-(Hydroxymethyl)-4-methyl-3,6-dimethoxybenzaldehyde and/or 4-(Hydroxymethyl)-2-methyl-3,6-dimethoxybenzaldehyde |

| Oxidation to Carboxylic Acid | Strong oxidizing agent (e.g., KMnO4, K2Cr2O7) | 2-Carboxy-4-methyl-3,6-dimethoxybenzaldehyde and/or 4-Carboxy-2-methyl-3,6-dimethoxybenzaldehyde |

This table presents plausible reactions based on the general reactivity of benzylic methyl groups. Specific experimental validation for this compound is required.

Demethylation and Ether Cleavage Studies

The methoxy groups at the C-3 and C-6 positions are susceptible to cleavage, a reaction that converts the methyl ethers into hydroxyl groups. This demethylation is a common transformation in the chemistry of natural products and in the synthesis of polyphenolic compounds.

The cleavage of aryl methyl ethers is typically achieved using strong acids, Lewis acids, or nucleophilic reagents. The choice of reagent can sometimes allow for selective demethylation if the electronic or steric environment of the methoxy groups is sufficiently different.

Common reagents for ether cleavage include:

Lewis Acids: Boron trihalides (BBr₃, BCl₃) are highly effective reagents for the cleavage of aryl methyl ethers. Aluminum chloride (AlCl₃) is also used. The reaction mechanism involves the coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the halide on the methyl group.

Strong Protic Acids: Hydrogen halides, particularly hydrogen bromide (HBr) and hydrogen iodide (HI), can cleave aryl methyl ethers, although they often require harsh conditions.

In the case of this compound, the methoxy group at C-6 is ortho to the aldehyde group, while the methoxy group at C-3 is meta. This difference in position relative to the electron-withdrawing aldehyde group could potentially be exploited for selective demethylation. For instance, reagents that are sensitive to steric hindrance or that chelate with the carbonyl group might show a preference for one of the methoxy groups.

Studies on related compounds, such as 2,6-dimethoxyphenol (B48157) and 2,3,4,6-tetramethoxybenzaldehyde, have demonstrated the feasibility of selective methoxy ether cleavage using Lewis acids like aluminum chloride, particularly for methoxy groups ortho to a carbonyl function. nih.gov

The following table outlines potential demethylation reactions for this compound based on established methods for aryl ether cleavage.

| Reagent | Potential Product(s) |

| Boron Tribromide (BBr₃) | 2,4-Dimethyl-3,6-dihydroxybenzaldehyde |

| Aluminum Chloride (AlCl₃) | Potentially selective demethylation to 2,4-Dimethyl-3-hydroxy-6-methoxybenzaldehyde or 2,4-Dimethyl-6-hydroxy-3-methoxybenzaldehyde |

| Hydrogen Bromide (HBr) | 2,4-Dimethyl-3,6-dihydroxybenzaldehyde |

This table presents potential outcomes of demethylation reactions. The actual selectivity and yield would need to be determined experimentally for this compound.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 2,4-Dimethoxybenzaldehyde (B23906) provides critical information about the number, environment, and coupling of protons in the molecule. The aromatic region of the spectrum is particularly informative for confirming the substitution pattern of the benzene (B151609) ring.

The aldehydic proton characteristically appears as a singlet at a downfield chemical shift, typically around 10.3 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons exhibit distinct signals that are influenced by the electron-donating methoxy (B1213986) groups and the electron-withdrawing aldehyde group. The proton at position 6 (H-6) is ortho to the aldehyde group and experiences its deshielding effect, resulting in a doublet at approximately 7.8 ppm. The proton at position 5 (H-5) is meta to the aldehyde and ortho to a methoxy group, appearing as a doublet of doublets around 6.6 ppm. The proton at position 3 (H-3) is ortho to a methoxy group and para to the aldehyde, appearing as a doublet at a more upfield region, around 6.5 ppm. The two methoxy groups give rise to two distinct singlets, typically observed around 3.9 ppm.

Table 1: ¹H NMR Spectroscopic Data for 2,4-Dimethoxybenzaldehyde

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CHO | ~10.3 | Singlet | - |

| H-6 | ~7.8 | Doublet | ~8.5 |

| H-5 | ~6.6 | Doublet of Doublets | ~8.5, ~2.2 |

| H-3 | ~6.5 | Doublet | ~2.2 |

| OCH₃ (C-4) | ~3.9 | Singlet | - |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in 2,4-Dimethoxybenzaldehyde gives a distinct signal, allowing for the complete elucidation of its carbon skeleton.

The carbonyl carbon of the aldehyde group is the most deshielded, appearing at the lowest field, typically around 189 ppm. The aromatic carbons attached to the oxygen atoms of the methoxy groups (C-2 and C-4) are significantly shielded and appear at approximately 165 ppm and 162 ppm, respectively. The quaternary carbon to which the aldehyde group is attached (C-1) is found around 120 ppm. The remaining aromatic carbons (C-3, C-5, and C-6) resonate in the region of 98-130 ppm. The two methoxy carbons are highly shielded and appear as distinct signals at approximately 56 ppm.

Table 2: ¹³C NMR Spectroscopic Data for 2,4-Dimethoxybenzaldehyde

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~189 |

| C-2 | ~165 |

| C-4 | ~162 |

| C-6 | ~130 |

| C-1 | ~120 |

| C-5 | ~106 |

| C-3 | ~98 |

| OCH₃ (C-4) | ~56.0 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2,4-Dimethoxybenzaldehyde, a COSY spectrum would show a cross-peak between the aromatic protons on adjacent carbons, specifically between H-5 and H-6, confirming their ortho relationship. The absence of other correlations in the aromatic region confirms the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded protons and carbons (¹JCH). This is invaluable for assigning the signals in the ¹³C NMR spectrum. For instance, the HSQC spectrum would show a cross-peak between the signal for H-3 and the signal for C-3, H-5 and C-5, and H-6 and C-6, as well as between the methoxy protons and their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons (ⁿJCH, where n > 1). HMBC is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule. For 2,4-Dimethoxybenzaldehyde, key HMBC correlations would be observed between the aldehydic proton and C-1 and C-6, and between the methoxy protons and the carbons to which they are attached (C-2 and C-4).

Quantitative NMR (qNMR) is a powerful analytical technique for determining the purity of a substance or monitoring the progress of a reaction without the need for identical reference standards for each component. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

For the purity assessment of a 2,4-Dimethoxybenzaldehyde sample, a known amount of a high-purity internal standard (e.g., maleic anhydride or dimethyl sulfone) is added to a precisely weighed sample of the analyte. By comparing the integral of a well-resolved signal of the analyte to that of the internal standard, the absolute purity of the 2,4-Dimethoxybenzaldehyde can be calculated. This method is highly accurate and traceable to the International System of Units (SI).

Furthermore, qNMR can be employed to monitor the progress of reactions involving 2,4-Dimethoxybenzaldehyde. By acquiring NMR spectra of the reaction mixture at different time points, the relative concentrations of the starting material, intermediates, and products can be determined, providing valuable kinetic data.

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of 2,4-Dimethoxybenzaldehyde displays characteristic absorption bands that confirm the presence of its key functional groups.

C=O Stretch: A strong, sharp absorption band is observed in the region of 1670-1690 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of an aromatic aldehyde.

C-H Stretch: The aldehydic C-H bond exhibits a characteristic pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹. The aromatic C-H stretching vibrations appear as a series of bands above 3000 cm⁻¹. The aliphatic C-H stretching of the methoxy groups is observed in the 2950-2850 cm⁻¹ region.

C-O Stretch: The asymmetric and symmetric stretching vibrations of the aryl-alkyl ether linkages (Ar-O-CH₃) give rise to strong bands in the region of 1250-1200 cm⁻¹ and 1050-1000 cm⁻¹, respectively.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

Table 3: Key FT-IR Absorption Bands for 2,4-Dimethoxybenzaldehyde

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium |

| Aliphatic C-H Stretch | 2950-2850 | Medium |

| Aldehydic C-H Stretch | ~2820, ~2720 | Weak-Medium |

| C=O Stretch | 1670-1690 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| Asymmetric Ar-O-C Stretch | 1250-1200 | Strong |

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy offers a valuable complementary perspective to infrared (IR) spectroscopy for probing the vibrational modes of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde. As a light-scattering technique, the selection rules for Raman activity differ from those of IR absorption, often providing stronger signals for non-polar bonds and symmetric vibrations. This is particularly useful for characterizing the skeletal vibrations of the benzene ring and the vibrations of the methyl substituents.

The Raman spectrum of this compound is expected to be rich in information, with characteristic bands corresponding to its various functional groups. The analysis of the spectrum would be based on the principles of group frequencies, where specific vibrational modes are associated with particular structural motifs within the molecule.

Key expected vibrational modes for this compound would include:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The methyl groups will exhibit symmetric and asymmetric stretching vibrations in the 2850-3000 cm⁻¹ range.

Carbonyl (C=O) Stretching: The aldehyde carbonyl group will produce a strong and characteristic Raman band, typically in the region of 1650-1700 cm⁻¹. The exact position of this band can be influenced by electronic effects of the substituents on the benzene ring.

Aromatic Ring Vibrations: The benzene ring itself gives rise to a series of characteristic bands, including the C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The substitution pattern on the ring will influence the exact frequencies and intensities of these modes.

Methyl Deformations: The methyl groups will also show characteristic bending (deformation) vibrations in the 1375-1450 cm⁻¹ range.

C-O Stretching: The methoxy groups will have C-O stretching vibrations, which are expected in the 1000-1300 cm⁻¹ region.

For a closely related compound, 2,4-dimethylbenzaldehyde, the Raman spectrum shows characteristic phenyl ring vibrations and vibrations of the substituent groups ias.ac.in. Based on this, a similar pattern of vibrational modes would be anticipated for this compound, with additional contributions from the methoxy groups.

Table 1: Expected Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Strong |

| Carbonyl C=O Stretch | 1650-1700 | Strong |

| Aromatic C=C Stretch | 1400-1600 | Strong |

| Methyl C-H Deformation | 1375-1450 | Medium |

| Methoxy C-O Stretch | 1000-1300 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion and numerous fragment ions. The resulting mass spectrum serves as a molecular fingerprint.

For this compound (C₁₁H₁₄O₃), the molecular weight is 194.23 g/mol . In an EI-MS experiment, the molecular ion peak ([M]⁺˙) would be expected at m/z 194. The fragmentation pattern would be influenced by the stability of the resulting ions and neutral losses.

Common fragmentation pathways for substituted benzaldehydes include:

Loss of a hydrogen atom: Leading to a [M-1]⁺ ion.

Loss of the formyl radical (CHO): Resulting in a [M-29]⁺ ion.

Loss of a methyl radical (CH₃): From the methyl or methoxy groups, leading to a [M-15]⁺ ion.

Loss of a methoxy radical (OCH₃): Resulting in a [M-31]⁺ ion.

The EI-MS of the related compound 2,4-dimethoxybenzaldehyde shows a prominent molecular ion peak and significant fragmentation chemicalbook.com.

Table 2: Predicted Major Ions in the EI-MS Spectrum of this compound

| m/z | Proposed Fragment |

| 194 | [C₁₁H₁₄O₃]⁺˙ (Molecular Ion) |

| 179 | [M - CH₃]⁺ |

| 165 | [M - CHO]⁺ |

| 163 | [M - OCH₃]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In positive-ion mode, ESI typically generates protonated molecules ([M+H]⁺) or adducts with other cations (e.g., [M+Na]⁺).

For this compound, ESI-MS would be expected to produce a strong signal for the protonated molecule at m/z 195.24 ([C₁₁H₁₅O₃]⁺). Due to the gentle nature of ESI, fragmentation is generally minimal, making it an excellent method for confirming the molecular weight of the compound. Unexpected adducts, such as [M+15]⁺ from in-source reactions with methanol, have been observed with aromatic aldehydes in ESI-MS nih.gov.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a critical step in the unambiguous identification of a compound.

For this compound, the theoretical exact mass of the protonated molecule [C₁₁H₁₅O₃]⁺ can be calculated. This experimental value, when compared to the theoretical mass, can confirm the molecular formula with a high degree of confidence.

Table 3: Theoretical Exact Mass for HRMS Analysis

| Ion | Molecular Formula | Theoretical Exact Mass |

| [M+H]⁺ | C₁₁H₁₅O₃ | 195.1016 |

| [M+Na]⁺ | C₁₁H₁₄O₃Na | 217.0835 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) is a powerful technique for detailed structural elucidation. In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule from ESI) is selected and then fragmented through collision-induced dissociation (CID). The resulting product ions provide information about the connectivity of the atoms within the molecule.

The fragmentation of protonated benzaldehydes can proceed through intermediate ion/molecule complexes core.ac.uk. For the [M+H]⁺ ion of this compound (m/z 195), fragmentation would likely involve the loss of neutral molecules such as water (H₂O), formaldehyde (CH₂O), or methanol (CH₃OH) from the protonated aldehyde and methoxy groups.

Electronic Absorption Spectroscopy for Conjugation Systems

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic structure of a molecule, particularly the conjugated π-electron system. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and n → π* electronic transitions. The benzene ring, the carbonyl group, and the methoxy groups form a conjugated system that influences the position and intensity of these absorption maxima (λ_max).

Substituted benzaldehydes typically exhibit two main absorption bands:

A strong band at shorter wavelengths corresponding to a π → π* transition of the aromatic system.

A weaker band at longer wavelengths due to the n → π* transition of the carbonyl group.

The presence of electron-donating groups like methyl and methoxy groups on the benzene ring is known to cause a bathochromic (red) shift of the λ_max to longer wavelengths. A study on 2-Chloro-3,4-dimethoxybenzaldehyde showed absorption maxima in the UV region researchgate.net.

Table 4: Expected UV-Vis Absorption Maxima for this compound in a Nonpolar Solvent

| Transition | Expected λ_max Range (nm) | Molar Absorptivity (ε) |

| π → π | 250-290 | High |

| n → π | 320-360 | Low |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For an aromatic aldehyde like 2,4-dimethoxybenzaldehyde, the UV-Vis spectrum is primarily characterized by two types of electronic transitions: π → π* and n → π*.

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy transitions, resulting in strong absorption bands in the UV region. The conjugated system of the benzene ring and the carbonyl group (C=O) in 2,4-dimethoxybenzaldehyde gives rise to these absorptions. The methoxy groups (-OCH₃), acting as auxochromes, can influence the position and intensity of these bands.

The n → π* transitions involve the promotion of an electron from a non-bonding (n) orbital, specifically from one of the lone pairs on the carbonyl oxygen, to a π* antibonding orbital of the carbonyl group. These transitions are of lower energy and, consequently, appear at longer wavelengths compared to π → π* transitions. They are characteristically of much lower intensity.

Table 1: Expected Electronic Transitions for 2,4-Dimethoxybenzaldehyde

| Transition Type | Orbitals Involved | Expected Wavelength | Relative Intensity |

| π → π | π (aromatic ring, C=O) → π (aromatic ring, C=O) | Shorter (Higher Energy) | High |

| n → π | n (C=O oxygen) → π (C=O) | Longer (Lower Energy) | Low |

Solvent Effects on Electronic Absorption Characteristics

The polarity of the solvent can significantly influence the electronic absorption spectrum of a molecule, a phenomenon known as solvatochromism. wikipedia.org These shifts in absorption maxima (λmax) are categorized as either bathochromic (red shift, to longer wavelengths) or hypsochromic (blue shift, to shorter wavelengths). wikipedia.org

For 2,4-dimethoxybenzaldehyde, the expected solvent effects on its electronic transitions are as follows:

π → π Transitions:* An increase in solvent polarity is likely to cause a bathochromic (red) shift for π → π* transitions. Polar solvents can stabilize the more polar π* excited state to a greater extent than the ground state, thereby reducing the energy gap for the transition.

n → π Transitions:* Conversely, an increase in solvent polarity typically leads to a hypsochromic (blue) shift for n → π* transitions. Protic solvents, in particular, can form hydrogen bonds with the lone pair electrons on the carbonyl oxygen in the ground state, lowering its energy. This stabilization of the ground state increases the energy required for the n → π* transition, resulting in absorption at a shorter wavelength.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms in the solid state. The crystal structure of 2,4-dimethoxybenzaldehyde has been determined, revealing its absolute configuration and preferred conformation in the crystalline form. nih.govnih.govnih.gov

The compound crystallizes in the monoclinic space group P2₁/c. nih.govnih.gov The molecules in the crystal structure are observed to be nearly planar. nih.govnih.gov Colorless, block-shaped crystals suitable for diffraction studies can be obtained by slow evaporation from a solution of heptane and acetone (B3395972). nih.gov

Table 2: Crystallographic Data for 2,4-Dimethoxybenzaldehyde

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P 1 21/c 1 | nih.gov |

| a (Å) | 15.1575 | nih.gov |

| b (Å) | 3.9638 | nih.gov |

| c (Å) | 14.6181 | nih.gov |

| α (°) | 90 | nih.gov |

| β (°) | 113.8388 | nih.gov |

| γ (°) | 90 | nih.gov |

| Z | 4 | nih.gov |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The packing of 2,4-dimethoxybenzaldehyde molecules in the crystal lattice is governed by various non-covalent intermolecular interactions. Analysis of the crystal structure indicates that the supramolecular assembly is primarily directed by π–π stacking interactions. nih.gov

Polymorphism in Dimethoxybenzaldehyde Systems

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. While many organic compounds exhibit polymorphism, studies on various dimethoxybenzaldehyde (DMBz) isomers have shown varied results. nih.gov

For 2,4-dimethoxybenzaldehyde, polymorph screening using differential scanning calorimetry did not reveal any phase transitions between 133 K and its melting point. nih.gov However, the investigation of other isomers under similar conditions showed that polymorphism is indeed possible within this class of compounds. Specifically, upon rapid cooling from a molten state, metastable polymorphic forms were discovered for both 3,4-dimethoxybenzaldehyde and 3,5-dimethoxybenzaldehyde. nih.govnih.gov These metastable forms were confirmed by powder X-ray diffraction and were observed to convert to their stable forms over a period of hours. nih.gov This indicates that while not observed for the 2,4-isomer under the reported experimental conditions, the potential for polymorphism exists within the broader dimethoxybenzaldehyde system.

Theoretical and Computational Chemistry Studies of 2,4 Dimethyl 3,6 Dimethoxybenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules, balancing accuracy with computational cost. nih.govresearchgate.net Functionals such as B3LYP (Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional) and PBE0, paired with basis sets like 6-31G(d,p) or def2-TZVP, are commonly employed for such calculations. nih.govconicet.gov.ar

For a molecule like 2,4-Dimethyl-3,6-dimethoxybenzaldehyde, DFT would be used to perform geometry optimization. This process determines the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. kit.edu The optimization process involves solving the Kohn-Sham equations to minimize the energy of the system, thereby predicting the most stable molecular conformation. arxiv.org For similar dimethoxybenzaldehyde isomers, studies have shown that the molecules are nearly planar. nih.gov DFT calculations would also elucidate the electronic properties, such as the distribution of electron density and orbital energies. nih.gov

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. Methods like Møller-Plesset perturbation theory (e.g., MP2) provide a higher level of theory compared to DFT for determining electronic structure, though they are more computationally intensive. conicet.gov.ar These methods can be used to obtain more precise calculations of the molecule's energy and wavefunction. For related benzaldehyde (B42025) compounds, ab initio calculations have been used alongside DFT to provide a comprehensive understanding of the molecular geometry and electronic properties. conicet.gov.ar

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can be directly compared with experimental data for structure verification. DFT methods are routinely used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (for Infrared and Raman spectroscopy). researchgate.netconicet.gov.ar

The GIAO (Gauge-Independent Atomic Orbital) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net For vibrational analysis, the calculation of harmonic vibrational frequencies after geometry optimization helps in assigning the various vibrational modes observed in experimental IR and Raman spectra. researchgate.net A comparison of calculated and experimental spectra for related molecules often shows good correlation, aiding in the definitive assignment of spectral features. researchgate.netresearchgate.net

Below is a table representing typical experimental ¹H NMR chemical shift data for the closely related isomer, 2,4-Dimethoxybenzaldehyde (B23906), which illustrates the type of data that would be sought for comparison with theoretical calculations.

| Assignment | Shift (ppm) |

| Aldehyde Proton (A) | 10.280 |

| Aromatic Proton (B) | 7.787 |

| Aromatic Proton (C) | 6.529 |

| Aromatic Proton (D) | 6.440 |

| Methoxy (B1213986) Protons (E) | 3.889 |

| Methoxy Protons (F) | 3.864 |

| Data sourced from experimental spectra for 2,4-Dimethoxybenzaldehyde in CDCl3. chemicalbook.com |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive sites of a molecule. nih.gov An MEP map visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net

Electron-rich regions (typically colored red) : These areas are susceptible to electrophilic attack and are associated with lone pairs of electrons. For this compound, the oxygen atom of the carbonyl group and the oxygen atoms of the methoxy groups would be the most electron-rich sites. researchgate.net

Electron-poor regions (typically colored blue) : These areas are prone to nucleophilic attack. The hydrogen atom of the aldehyde group and the aromatic ring protons would represent regions of positive electrostatic potential. researchgate.net

MEP analysis is crucial for understanding intermolecular interactions, particularly hydrogen bonding, and predicting how the molecule will interact with other reagents. nih.gov

Conformational Analysis and Tautomerism Studies

Computational methods are employed to explore the conformational landscape of a molecule, identifying different stable conformers and the energy barriers between them. For this compound, conformational analysis would focus on the orientation of the aldehyde and the two methoxy substituents relative to the benzene (B151609) ring. The planarity of the benzaldehyde core and the rotational positions of the methyl and methoxy groups would be key parameters. In studies of similar isomers, the dimethoxybenzaldehyde molecules have been found to be almost planar in their crystalline structures. nih.gov

Tautomerism, the migration of a proton, is generally not a significant feature for this class of benzaldehydes under normal conditions. However, computational studies could theoretically investigate the energy barriers for any potential tautomeric forms to confirm their relative instability compared to the primary aldehyde structure.

Computational Studies on Reaction Mechanisms and Transition States

Understanding how a chemical reaction proceeds is a central goal of computational chemistry. DFT calculations are extensively used to model reaction mechanisms, locate transition state structures, and determine activation energies. nih.govmdpi.com For reactions involving this compound, such as its synthesis or subsequent transformations, computational studies could map out the entire reaction pathway.

By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. mdpi.com The identification of the transition state, which is a first-order saddle point on the potential energy surface characterized by a single imaginary frequency, is crucial for calculating the activation energy that governs the reaction rate. mdpi.com Such studies provide insights into reaction selectivity and kinetics that can be invaluable for designing synthetic routes. researchgate.net

Non-Linear Optical (NLO) Property Investigations through Theoretical Models

Generally, such studies on related substituted benzaldehyde derivatives explore various parameters to predict their potential for NLO applications. These investigations typically involve the calculation of electronic properties like the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These values are crucial in understanding how a molecule interacts with an external electric field, which is the basis for NLO phenomena.

For instance, studies on similar molecules like brominated dimethoxybenzaldehyde derivatives have utilized DFT calculations to gain insights into their third-order NLO susceptibilities. nih.gov In other research, the NLO properties of compounds incorporating a 2,4-dimethoxybenzylidene fragment have been evaluated, often comparing their calculated hyperpolarizability values to that of urea (B33335), a standard reference material in NLO studies. researchgate.netresearchgate.net These theoretical models help in establishing structure-property relationships, guiding the design of new materials for applications in photonics and optoelectronics. nih.govrsc.org However, without specific computational data for this compound, a detailed analysis of its NLO properties remains speculative.

2,4 Dimethyl 3,6 Dimethoxybenzaldehyde As a Versatile Building Block in Organic Synthesis

Precursor in the Synthesis of Substituted Chalcones and Flavones

The Claisen-Schmidt condensation is a cornerstone reaction in organic chemistry for the synthesis of chalcones, which are bi-cyclic aromatic compounds that serve as key precursors to flavones and other flavonoids. wikipedia.orgscispace.com This base-catalyzed reaction involves the condensation of an aromatic aldehyde with an acetophenone (B1666503). innovareacademics.inmagritek.com 2,4-Dimethyl-3,6-dimethoxybenzaldehyde is an ideal substrate for this reaction, where it provides the B-ring and the α,β-unsaturated bridge of the resulting chalcone.

The general reaction involves the deprotonation of an acetophenone at the α-carbon by a base (commonly NaOH or KOH) to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The subsequent aldol (B89426) addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, a substituted chalcone. magritek.comnih.gov The substitution pattern on the benzaldehyde (B42025), including the methyl and methoxy (B1213986) groups, influences the electronic properties and reactivity of the resulting chalcone. nih.gov

These synthesized chalcones are crucial intermediates for the synthesis of flavones, a major class of flavonoids. innovareacademics.in The oxidative cyclization of an o-hydroxychalcone is a common method to form the pyranone ring of the flavone (B191248) structure. nih.gov For instance, chalcones derived from this compound can be cyclized using reagents like selenium dioxide or a combination of dimethyl sulfoxide (B87167) (DMSO) and iodine to yield flavones with a specific substitution pattern corresponding to the initial aldehyde. core.ac.ukresearchgate.net

Table 1: Representative Chalcone Synthesis via Claisen-Schmidt Condensation

| Aldehyde | Ketone | Product | Typical Conditions |

|---|---|---|---|

| This compound | Substituted Acetophenone | Substituted Chalcone | NaOH or KOH in Ethanol, room temperature |

| Substituted Benzaldehyde | 2'-Hydroxyacetophenone | 2'-Hydroxychalcone | Base catalyst (e.g., NaOH, KOH) |

Role in the Formation of Schiff Bases and Related Imines

The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. researchgate.netnih.gov This reaction is a fundamental transformation in organic chemistry for the formation of a carbon-nitrogen double bond. The reaction proceeds via a nucleophilic attack of the amine's nitrogen atom on the aldehyde's carbonyl carbon, forming an unstable carbinolamine intermediate. nih.gov This intermediate then eliminates a molecule of water to form the stable imine product. nih.gov

The reaction is typically catalyzed by either acid or base and is often reversible. The specific substitution on the aromatic ring of this compound can influence the rate and equilibrium of the reaction due to steric and electronic effects. Schiff bases are important not only as stable compounds but also as intermediates in the synthesis of other nitrogen-containing compounds and as ligands in coordination chemistry. researchgate.net The diverse applications of Schiff bases make their synthesis from precursors like this compound a significant area of research. researchgate.netjocpr.com

Table 2: General Synthesis of Schiff Bases

| Aldehyde | Amine | Product Type | Key Feature |

|---|---|---|---|

| This compound | Primary Aliphatic/Aromatic Amine | Schiff Base (Imine) | Formation of C=N double bond |

| 2,4-Dimethoxybenzaldehyde (B23906) | 1,2-Diaminoethane | Diimine Schiff Base | Condensation at both amine groups |

Intermediate in the Construction of Complex Heterocyclic Systems (e.g., Tetrahydroquinolines, Diazinane Derivatives)

This compound is a valuable building block in multi-component reactions used to construct complex heterocyclic systems. One of the most powerful of these is the Povarov reaction, which is used to synthesize substituted tetrahydroquinolines. nih.govnih.gov In a typical three-component Povarov reaction, an aromatic amine, an aldehyde (such as this compound), and an activated alkene react in a formal [4+2] cycloaddition. nih.govmdpi.com The reaction is often catalyzed by a Lewis acid and proceeds through the in-situ formation of an imine from the aniline (B41778) and the aldehyde, which then reacts with the dienophile. researchgate.net The specific substitution pattern of the aldehyde is directly incorporated into the final tetrahydroquinoline structure, allowing for the synthesis of a diverse library of these important heterocycles. mdpi.comnih.gov

Furthermore, this aldehyde can be used in the synthesis of other heterocyclic systems like diazinane derivatives. For example, the condensation of a substituted benzaldehyde with N,N-dimethylbarbituric acid leads to the formation of benzylidenebarbituric acid derivatives, which are precursors to various pyrazolo- wikipedia.orgjocpr.com-1,3-diazinane and pyrano[2,3-d]-1,3-diazinane systems. researchgate.net The reactivity of the aldehyde group allows for its incorporation into a wide variety of ring systems through different cyclization strategies.